5-Thiazolamine

Beschreibung

The exact mass of the compound 5-Thiazolamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Thiazolamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thiazolamine including the price, delivery time, and more detailed information at info@benchchem.com.

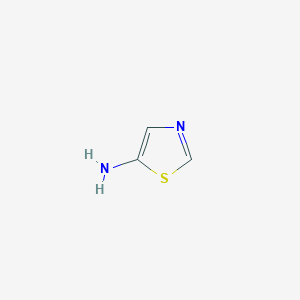

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXYYLRIUSARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497267 | |

| Record name | 1,3-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17721-00-5 | |

| Record name | 1,3-Thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Thiazolamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and reactivity of 5-Thiazolamine. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of this heterocyclic compound.

Core Chemical Properties and Structure

5-Thiazolamine, also known as 5-aminothiazole, is a five-membered heterocyclic aromatic compound containing both sulfur and nitrogen atoms. The presence of the amino group at the C5 position significantly influences its chemical behavior and reactivity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Thiazolamine and its related isomers for comparative analysis. It is important to note that experimental data for the parent 5-Thiazolamine is limited, and therefore, data for closely related compounds are also provided.

| Property | 5-Thiazolamine | 2-Aminothiazole | 2-Amino-5-methylthiazole |

| Molecular Formula | C₃H₄N₂S | C₃H₄N₂S | C₄H₆N₂S |

| Molecular Weight | 100.14 g/mol | 100.14 g/mol | 114.17 g/mol |

| CAS Number | 17721-00-5[1] | 96-50-4 | 7305-71-7 |

| Melting Point | Data not available | 91-93 °C[2] | 93-98 °C[3][4] |

| Boiling Point | Data not available | Decomposes[5] | Data not available |

| Solubility in Water | Data not available | 100 g/L (at 20 °C)[6] | Data not available |

| Appearance | Solid (form)[7] | Light yellow crystals | Powder[3] |

Structural Information

| Identifier | 5-Thiazolamine |

| IUPAC Name | 1,3-thiazol-5-amine |

| SMILES | Nc1cncs1[7] |

| InChI | 1S/C3H4N2S/c4-3-1-5-2-6-3/h1-2H,4H2 |

| InChI Key | LKFXYYLRIUSARI-UHFFFAOYSA-N |

digraph "5-Thiazolamine_Structure" { graph [fontname="Arial", fontsize=12, size="7.6,7.6!"]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N", shape=none, fontcolor="#202124"]; C2 [label="C", shape=none, fontcolor="#202124"]; S3 [label="S", shape=none, fontcolor="#202124"]; C4 [label="C", shape=none, fontcolor="#202124"]; C5 [label="C", shape=none, fontcolor="#202124"]; N_amino [label="H₂N", shape=none, fontcolor="#202124"];

// Position nodes for layout p_N1 [pos="1.5,2.5!", shape=point]; p_C2 [pos="2.5,2.5!", shape=point]; p_S3 [pos="2.5,1.5!", shape=point]; p_C4 [pos="1.5,1.5!", shape=point]; p_C5 [pos="1,2!", shape=point]; p_N_amino [pos="0,2!", shape=point];

// Draw bonds p_N1 -> p_C2 [label="", dir=none]; p_C2 -> p_S3 [label="", dir=none]; p_S3 -> p_C4 [label="", dir=none]; p_C4 -> p_C5 [label="", dir=none]; p_C5 -> p_N1 [label="", dir=none]; p_C5 -> p_N_amino [label="", dir=none];

// Place atom labels N1 [pos="1.5,2.5!"]; C2 [pos="2.5,2.5!"]; S3 [pos="2.5,1.5!"]; C4 [pos="1.5,1.5!"]; C5 [pos="1,2!"]; N_amino [pos="0,2!"]; }

Caption: Chemical structure of 5-Thiazolamine.

Experimental Protocols: Synthesis of 5-Aminothiazoles

The synthesis of 5-aminothiazoles can be achieved through several established methods. Two prominent named reactions for their preparation are the Cook-Heilbron synthesis and the Hantzsch thiazole synthesis.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis is a key method for the preparation of 5-aminothiazoles. This reaction involves the condensation of α-aminonitriles or aminocyanoacetates with reagents such as dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates.[8][9] The reaction proceeds under mild, often aqueous, conditions at room temperature.[8]

General Protocol:

-

Reactant Preparation: Dissolve the chosen α-aminonitrile or its derivative in a suitable solvent, often a mixture of water and an organic solvent to ensure solubility of all reactants.

-

Reagent Addition: Slowly add the sulfur-containing reagent (e.g., carbon disulfide or an isothiocyanate) to the solution of the α-aminonitrile. The reaction is typically carried out in the presence of a mild base to facilitate the initial nucleophilic attack.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up. This may involve neutralization of the base, extraction of the product into an organic solvent, and subsequent washing of the organic layer with brine.

-

Purification: The crude product is then purified, commonly by recrystallization or column chromatography, to yield the pure 5-aminothiazole derivative.

References

- 1. scbt.com [scbt.com]

- 2. 2-氨基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-5-methylthiazole 98 7305-71-7 [sigmaaldrich.com]

- 4. 2-Amino-5-methylthiazole | 7305-71-7 [chemicalbook.com]

- 5. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 5-aminothiazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 5-Thiazolamine (CAS 17721-00-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Thiazolamine, with the CAS number 17721-00-5, is a heterocyclic amine containing a thiazole ring. The thiazole motif is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of 5-Thiazolamine, serving as a foundational resource for its application in research and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17721-00-5 | [1] |

| Molecular Formula | C₃H₄N₂S | [1] |

| Molecular Weight | 100.14 g/mol | [1] |

| Boiling Point | 239.313 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | Not available | |

| Physical Form | Solid | [3] |

| Solubility | Thiazole derivatives generally exhibit moderate solubility in polar solvents. Specific quantitative data for 5-Thiazolamine is not readily available. | |

| pKa (Predicted) | 4.01 ± 0.10 | [2] |

Synthesis of 5-Thiazolamine

The synthesis of 5-aminothiazoles is most notably achieved through the Cook-Heilbron thiazole synthesis . This reaction involves the condensation of an α-aminonitrile with a dithioacid derivative, carbon disulfide, or a related reagent.

A general workflow for the synthesis of a 5-aminothiazole scaffold is depicted below.

Caption: Generalized workflow for the Cook-Heilbron synthesis of 5-aminothiazoles.

Experimental Protocol: General Cook-Heilbron Synthesis

-

Reaction Setup: An α-aminonitrile and a dithioacid derivative (e.g., carbon disulfide) are combined in a suitable solvent, such as ethanol or a mixture of water and ethanol.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Purification is commonly achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological and Pharmacological Context

The aminothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. While specific studies on the unsubstituted 5-Thiazolamine are limited, the activities of its derivatives suggest potential areas of interest for this core structure.

Potential Biological Activities

Derivatives of aminothiazoles have been extensively studied and have shown a wide range of pharmacological effects, including:

-

Anticancer Activity: Many aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The aminothiazole nucleus is a key component of some antibacterial and antifungal agents.

-

Anti-inflammatory Effects: Certain derivatives have shown potential in modulating inflammatory pathways.

-

Antioxidant Properties: The heterocyclic nature of the thiazole ring can contribute to antioxidant activity.

It is important to note that these activities are often associated with substituted aminothiazoles, and the biological profile of the parent 5-Thiazolamine is not well-characterized in the public domain.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for 5-Thiazolamine has not been elucidated. For its derivatives, the mechanism is highly dependent on the nature and position of the substituents, which dictate the molecular targets. The core aminothiazole structure can serve as a versatile scaffold for designing ligands that interact with a variety of biological targets, including enzymes and receptors. Further research is required to identify the specific cellular pathways and molecular targets modulated by 5-Thiazolamine.

Applications in Research and Drug Development

5-Thiazolamine serves as a valuable building block in synthetic and medicinal chemistry. Its primary application is as a starting material for the synthesis of more complex, substituted 5-aminothiazole derivatives. The amino group provides a reactive handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The general workflow for utilizing 5-Thiazolamine in a drug discovery context is outlined below.

Caption: Workflow for the use of 5-Thiazolamine in drug discovery.

Conclusion

5-Thiazolamine is a fundamental heterocyclic compound with significant potential as a scaffold in medicinal chemistry. While comprehensive experimental data on the parent molecule is somewhat limited, the well-documented biological activities of its derivatives underscore the importance of this chemical entity. This guide provides a consolidated resource of the available technical information to support further research and development efforts centered on the 5-aminothiazole core. Future studies are warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of the unsubstituted 5-Thiazolamine.

References

The Multifaceted Biological Activities of 5-Thiazolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-thiazolamine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the biological activities of 5-thiazolamine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Kinase Inhibitory Activity

Derivatives of 5-thiazolamine have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for cancer therapy.[1][2] The thiazole ring acts as a bioisostere for other aromatic systems, enabling favorable interactions within the ATP-binding pocket of kinases.[1]

Quantitative Data for Kinase Inhibition

The following table summarizes the inhibitory activities of several 5-thiazolamine derivatives against a range of protein kinases.

| Compound Name/Reference | Target Kinase(s) | IC50 / Ki (nM) |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives | Aurora A, Aurora B | Ki values of 8.0 nM and 9.2 nM for a lead compound.[3][4] |

| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A, Aurora B | Ki values of 8.0 nM and 9.2 nM, respectively.[4] |

| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Ki values of 1 nM and 34 nM, respectively.[3] |

| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK9, CDK1, CDK2 | Ki values ranging from 1 to 6 nM.[3] |

| 2-amino-5-(thioaryl)thiazole derivative (Compound 3) | Itk | Potent and selective inhibitor.[5] |

| 1,3-thiazole-5-carboxylic acid derivative (Compound 33) | CK2 | IC50 = 0.4 µM (400 nM).[2] |

| Thiazole/thiadiazole carboxamide derivative (51am) | c-Met | Potent inhibitor.[6] |

| Thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino derivative | PI3Kα | Potent and selective inhibitor.[7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a 5-thiazolamine derivative against a target kinase.[3]

Materials:

-

Purified target kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (5-thiazolamine derivative)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the kinase buffer.

-

In a microplate, add the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Signaling Pathway: Kinase Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by a 5-thiazolamine derivative.

Anticancer Activity

The kinase inhibitory properties of 5-thiazolamine derivatives often translate into potent anticancer activity against various cancer cell lines.[8][9] These compounds can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4]

Quantitative Data for Anticancer Activity

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | A-549, Bel7402, HCT-8 | % Inhibition at 5 µg/mL | Up to 48% against A-549.[10][11] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI60 panel | GI50 | Mean of 1.57 µM for compound 2h.[12] |

| Naphthylthiazolylamine derivatives | Hep-G2, A549 | Cell Viability | Series 5a-5f showed weak anticancer activity.[13] |

| Thiazole-based heterocycles | HepG-2, MCF-7, HCT-116 | IC50 | 11c: ~4 µg/mL (HepG-2), ~3 µg/mL (MCF-7), ~7 µg/mL (HCT-116).[14] |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 leukemia cells | IC50 | Comparable to dasatinib.[15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[13]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (5-thiazolamine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.[13]

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[13]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for the screening of anticancer compounds.

Antimicrobial Activity

The 5-thiazolamine scaffold is also present in compounds with significant antimicrobial properties, including antibacterial and antifungal activities.[16][17][18]

Quantitative Data for Antimicrobial Activity

| Compound/Derivative Class | Microorganism | Activity Metric | Value (µg/mL) |

| 4′,5-bisthiazole derivatives | M. smegmatis | MIC | 30.38 for the most active compound.[16] |

| 2,5′-bisthiazole compounds | M. tuberculosis H37Ra, M. bovis BCG | MIC90 | 9.64 - 23.64.[16] |

| Naphthylthiazolylamine derivative (5b) | P. aeruginosa | MIC | 62.5.[13] |

| Naphthylthiazolylamine derivative (5b) | C. albicans, C. glabrata | Antifungal Activity | Equipotent to ketoconazole.[13] |

| Thiazole-quinolinium derivative (46) | Bacteria | MIC | 93.7 - 46.9.[19] |

| Thiazole-quinolinium derivative (46) | Fungi | MIC | 7.8 - 5.8.[19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)

-

Test compound (5-thiazolamine derivative)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects

Certain 5-thiazolamine derivatives have demonstrated neuroprotective properties, suggesting their potential in treating neurodegenerative diseases.[20][21][22] These effects are often attributed to their antioxidant and anti-inflammatory activities.[20][23]

One study reported that 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride protected primary cultured cortical astrocytes from hydrogen peroxide-induced oxidative stress.[20] It attenuated reductions in cell survival and the activities of antioxidant enzymes like superoxide dismutase and catalase.[20] Another investigation found that thiazole sulfonamides exhibited neuroprotective effects in a Parkinson's disease model by activating SIRT1.[23]

Logical Relationship: Neuroprotection via Antioxidant Activity

Caption: Logical flow of neuroprotection by antioxidant 5-thiazolamine derivatives.

Conclusion

The 5-thiazolamine scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives exhibit a remarkable breadth of biological activities, including potent kinase inhibition, broad-spectrum anticancer and antimicrobial effects, and promising neuroprotective properties. The data and protocols presented in this guide underscore the significant potential of this chemical class and provide a valuable resource for researchers dedicated to the discovery and development of new medicines. Further exploration and optimization of 5-thiazolamine-based compounds are warranted to unlock their full therapeutic potential.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Aminothiazole 5 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alliedacademies.org [alliedacademies.org]

- 14. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Thiazolamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among its derivatives, 5-thiazolamine and its analogs have garnered significant attention due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this important class of compounds.

Synthesis of the 5-Thiazolamine Core

The synthesis of the thiazole nucleus is most classically achieved through the Hantzsch thiazole synthesis, a robust and versatile method first described in 1887.[1][2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2] The versatility of this method allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring, enabling the generation of diverse chemical libraries for drug discovery.[4]

The general mechanism begins with a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][2][3] More contemporary and environmentally benign approaches, such as using reusable catalysts like silica-supported tungstosilisic acid and employing ultrasonic irradiation, have also been developed to improve efficiency and reduce reaction times.[4]

Biological Activities and Therapeutic Potential

5-Thiazolamine derivatives exhibit a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents. Key areas of investigation include their application as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 5-thiazolamine analogs against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Targeted Signaling Pathways:

-

Src Family Kinases: These non-receptor tyrosine kinases are often overexpressed in tumors and play a critical role in cell proliferation, adhesion, and migration. Certain thiazole derivatives have been developed as potent inhibitors of Src-family kinases like p56(Lck).

-

Aurora Kinases: These serine/threonine kinases are essential for regulating mitosis. Their overexpression is common in many cancers, making them an attractive target for anticancer therapies. Thiazole-based compounds have been investigated as inhibitors of Aurora kinases.

-

Cyclooxygenase (COX) Enzymes: While primarily associated with inflammation, COX-2 is also implicated in carcinogenesis. Inhibition of COX-2 is a validated strategy in cancer therapy, and various thiazole derivatives have been identified as potent COX inhibitors.

Below is a diagram illustrating a generalized experimental workflow for screening the anticancer activity of 5-thiazolamine derivatives.

The following diagram illustrates a simplified representation of the Src kinase signaling pathway, a common target for thiazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 5-Thiazolamine derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7] Their mechanism of action can vary, but some have been shown to interfere with essential bacterial processes.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. The carrageenan-induced paw edema model in rodents is a standard and reliable assay for evaluating the acute anti-inflammatory potential of new chemical entities.[8][9][10] Several 5-thiazolamine analogs have shown potent anti-inflammatory effects in this model, often linked to their ability to inhibit pro-inflammatory enzymes like cyclooxygenase (COX).[11][12][13]

The diagram below outlines the general workflow for assessing antimicrobial activity.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data for the biological activities of various 5-thiazolamine derivatives and analogs.

Table 1: Anticancer Activity (IC50 Values in µM)

| Compound/Analog Type | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |

| Thiazole-Amino Acid Hybrid (5a) | 6.84 | 8.02 | [14] |

| Thiazole-Amino Acid Hybrid (5f) | >10 | 7.59 | [14] |

| Thiazole-Amino Acid Hybrid (5ac) | 6.71 | 4.57 | [14] |

| Thiazolyl Pyridine Derivative | - | 0.452 | [15] |

| Isoxazolyl/Thiazolyl Urea (13) | 62.4 | - | [16] |

| Thiazoline-Tetralin Derivative (4b) | 69.2 | 82.5 | [17] |

| Pyrimidine-Thiazole Hybrid (30) | 1.42 | 1.98 | [18] |

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

| Compound/Analog Type | Staphylococcus aureus | Escherichia coli | Reference |

| 2-Aminothiazole Derivative (2a-c) | 1 - 2 | >64 | [19] |

| 2,4-Disubstituted 1,3-Thiazole (38) | 4.32 | 3.59-4.23 | [20] |

| Coumarin-Thiazolidinone Hybrid (3i) | - | 6.25 | [21] |

| Trifluoromethoxy Aminothiazole | 2 - 4 | - | [7] |

| Modified Thiazole (1a) | 1.4 - 5.5 | - | [6] |

Table 3: In Vivo Anti-inflammatory Activity

| Compound/Analog Type | Dose (mg/kg) | Max. Inhibition (%) | Time (hours) | Reference |

| 1,3,5-Triazine Derivative (1) | 200 | 96.31 | 4 | [11] |

| 1,3,5-Triazine Derivative (3) | 200 | 99.69 | 4 | [11] |

| Thiazolidine-4-one (Diclofenac) | - | 70.00 | 18 | [12] |

| Imidazole Derivative (3a) | - | Good Activity | - | [13] |

| Calamintha nepeta EO | 400 | 88.96 | 6 | [22] |

Note: The data presented are from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are step-by-step protocols for key experiments cited in this guide.

Protocol 1: Hantzsch Synthesis of a 2-Amino-4-phenylthiazole Derivative

This protocol is a generalized procedure based on the classic Hantzsch synthesis.[1][3]

-

Reagents and Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

-

Reaction: Heat the mixture on a hot plate to approximately 100°C with continuous stirring for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: Remove the vial from the heat and allow it to cool to room temperature.

-

Neutralization: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na2CO3) solution. Swirl to mix. The product should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with water to remove any remaining salts. Spread the collected solid on a tared watch glass and allow it to air dry.

-

Characterization: Once dry, determine the mass and calculate the percent yield. Characterize the product using techniques such as melting point determination, NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.[23][24][25]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-thiazolamine derivatives in culture medium from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is a standard method for determining the antimicrobial susceptibility of bacteria.[26][27][28]

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of each thiazolamine derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture on an agar plate. Adjust the turbidity of the suspension in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 or 200 µL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density with a plate reader.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for assessing acute anti-inflammatory activity.[9][10][29]

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin or Diclofenac, 10 mg/kg), and test groups for different doses of the 5-thiazolamine derivatives. Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle only.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The degree of edema is calculated as the increase in paw volume from the baseline. The percentage inhibition of edema for each group is calculated using the following formula:

-

% Inhibition = [1 - (Vt / Vc)] x 100

-

Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.

-

Conclusion

5-Thiazolamine derivatives and their analogs represent a versatile and promising class of compounds with a broad range of pharmacological activities. Their straightforward synthesis, coupled with their potent anticancer, antimicrobial, and anti-inflammatory properties, makes them attractive scaffolds for further investigation in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this important chemical family.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. inotiv.com [inotiv.com]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 28. rr-asia.woah.org [rr-asia.woah.org]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 5-Thiazolamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Thiazolamine (also known as 5-amino-1,3-thiazole). Due to the limited availability of specific quantitative solubility data for 5-Thiazolamine in the public domain, this document focuses on the qualitative solubility profile, factors influencing its solubility, and detailed experimental protocols for its determination. For comparative purposes, quantitative data for a structurally related compound, 2-amino-5-methylthiazole, is provided to offer insights into the potential solubility behavior of aminothiazoles in various organic solvents.

Physicochemical Properties of 5-Thiazolamine

| Property | Value | Reference |

| Chemical Formula | C₃H₄N₂S | [1] |

| Molecular Weight | 100.14 g/mol | [1] |

| CAS Number | 17721-00-5 | [1] |

| Predicted pKa (Strongest Basic) | 3.26 ± 0.10 | [2] |

Note: The pKa value is a predicted value and should be experimentally verified for accurate solubility predictions in pH-dependent systems.

Qualitative Solubility Profile of 5-Thiazolamine

5-Thiazolamine is a heterocyclic organic compound containing a thiazole ring, which imparts a degree of polarity. The presence of an amine group suggests the ability to form hydrogen bonds, which generally enhances solubility in polar solvents. Thiazole derivatives are typically characterized by moderate solubility in such solvents. The solubility of aminothiazoles can be significantly influenced by the pH of the medium, with the amino group becoming protonated in acidic conditions, which can lead to increased aqueous solubility.[3]

Quantitative Solubility Data for a Structurally Related Compound: 2-Amino-5-methylthiazole

Table 1: Mole Fraction Solubility (x₁) of 2-Amino-5-methylthiazole in Various Organic Solvents [4]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone | Ethyl Acetate | Acetonitrile | Toluene | 1,4-Dioxane | Cyclohexane |

| 278.15 | 0.0458 | 0.0215 | 0.0158 | 0.0132 | 0.0278 | 0.0159 | 0.0312 | 0.0105 | 0.0042 | 0.0189 | 0.0011 |

| 283.15 | 0.0531 | 0.0249 | 0.0183 | 0.0153 | 0.0323 | 0.0185 | 0.0363 | 0.0122 | 0.0049 | 0.0219 | 0.0013 |

| 288.15 | 0.0616 | 0.0289 | 0.0212 | 0.0177 | 0.0374 | 0.0214 | 0.0421 | 0.0141 | 0.0057 | 0.0254 | 0.0015 |

| 293.15 | 0.0714 | 0.0335 | 0.0246 | 0.0205 | 0.0434 | 0.0248 | 0.0488 | 0.0163 | 0.0066 | 0.0294 | 0.0017 |

| 298.15 | 0.0828 | 0.0388 | 0.0285 | 0.0238 | 0.0503 | 0.0287 | 0.0566 | 0.0189 | 0.0076 | 0.0341 | 0.0020 |

| 303.15 | 0.0960 | 0.0450 | 0.0330 | 0.0276 | 0.0583 | 0.0333 | 0.0656 | 0.0219 | 0.0088 | 0.0395 | 0.0023 |

| 308.15 | 0.1113 | 0.0522 | 0.0383 | 0.0320 | 0.0676 | 0.0386 | 0.0761 | 0.0254 | 0.0102 | 0.0458 | 0.0027 |

| 313.15 | 0.1290 | 0.0605 | 0.0444 | 0.0371 | 0.0784 | 0.0447 | 0.0882 | 0.0294 | 0.0118 | 0.0531 | 0.0031 |

Disclaimer: The data presented in Table 1 is for 2-amino-5-methylthiazole, not 5-Thiazolamine. It is included for illustrative purposes to demonstrate the potential solubility trends of aminothiazoles in organic solvents.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[5] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature.

Objective: To determine the equilibrium solubility of 5-Thiazolamine in a given organic solvent.

Materials:

-

5-Thiazolamine (solid)

-

Selected organic solvent(s)

-

Vials with tight-fitting caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 5-Thiazolamine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

To remove any remaining undissolved microparticles, either centrifuge the supernatant at a high speed or filter it through a syringe filter (e.g., 0.22 µm or 0.45 µm). The filter material should be compatible with the organic solvent used.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 5-Thiazolamine.

-

A calibration curve should be prepared using standard solutions of 5-Thiazolamine of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of 5-Thiazolamine in the original saturated supernatant. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Visualizations

Caption: Workflow for the experimental determination of 5-Thiazolamine solubility.

Caption: Key factors influencing the solubility of 5-Thiazolamine.

References

5-Thiazolamine: A Heterocyclic Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold due to its wide range of biological activities. This technical guide focuses on a key derivative, 5-thiazolamine (also known as 5-aminothiazole), a versatile building block for the synthesis of novel compounds with significant potential in drug discovery and development. This document provides a comprehensive overview of its synthesis, key reactions, and applications, supported by experimental protocols, quantitative data, and visualizations of relevant biological pathways and discovery workflows.

Physicochemical Properties of 5-Thiazolamine

5-Thiazolamine is a stable, crystalline solid that serves as a versatile starting material in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Thiazolamine

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂S | --INVALID-LINK-- |

| Molecular Weight | 100.14 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow crystalline solid | General knowledge |

| Melting Point | 82-85 °C | Commercially available data |

| Boiling Point | 239.3 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. | General knowledge |

| pKa | 4.01 ± 0.10 (Predicted) | --INVALID-LINK-- |

Synthesis of the 5-Thiazolamine Building Block

The preparation of 5-aminothiazoles is classically achieved through the Cook-Heilbron synthesis.[1] This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[1]

Experimental Protocol: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

A common precursor to 5-aminothiazole derivatives is 5-amino-2-mercaptothiazole, which can be synthesized from α-aminoacetonitrile and carbon disulfide.

Materials:

-

α-Aminoacetonitrile hydrochloride

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A solution of α-aminoacetonitrile hydrochloride (1.0 eq) in water is neutralized with a solution of sodium hydroxide (1.0 eq) at 0-5 °C.

-

To this cold solution, carbon disulfide (1.1 eq) dissolved in ethanol is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at room temperature for 12-24 hours, during which a precipitate may form.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath, and the pH is adjusted to ~6 with dilute hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-amino-2-mercaptothiazole.

5-Thiazolamine as a Versatile Synthetic Building Block

The amino group at the 5-position of the thiazole ring is a key functional handle that allows for a wide range of chemical transformations, making 5-thiazolamine a valuable precursor for the synthesis of diverse compound libraries.

Key Reactions of 5-Thiazolamine

-

Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form the corresponding amides.

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide derivatives.

-

Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, cyano group).

-

Condensation Reactions: 5-Thiazolamine can be condensed with aldehydes or ketones to form Schiff bases, which can be further modified.

-

Coupling Reactions: The thiazole ring can participate in various metal-catalyzed cross-coupling reactions to introduce aryl or alkyl substituents.

Experimental Protocol: Synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide (A Representative Acylation Reaction)

This protocol describes the synthesis of a naphthyl-substituted aminothiazole derivative, followed by acylation.

Step 1: Synthesis of 4-(naphthalen-2-yl)thiazol-2-amine

-

A mixture of 2-bromo-1-(naphthalen-2-yl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 3-4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford 4-(naphthalen-2-yl)thiazol-2-amine.

Step 2: Synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide

-

To a solution of 4-(naphthalen-2-yl)thiazol-2-amine (1.0 eq) in glacial acetic acid, acetic anhydride (1.5 eq) is added.

-

The mixture is heated at reflux for 1 hour.

-

The reaction mixture is then cooled and poured into ice-water.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the final product.

Biological Activities of 5-Thiazolamine Derivatives

Derivatives of 5-thiazolamine have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of 5-thiazolamine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Anticancer Activity of Representative 5-Thiazolamine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 11c | HepG-2 (Liver) | ~4 | [2] |

| 11c | MCF-7 (Breast) | ~3 | [2] |

| 6g | HepG-2 (Liver) | ~7 | [2] |

| 6g | MCF-7 (Breast) | ~4 | [2] |

| Compound 8 | OVCAR-4 (Ovarian) | 29.5 (LC₅₀) | [3] |

| Compound 8 | SR (Leukemia) | 0.676 (GI₅₀) | [3] |

Antimicrobial Activity

The thiazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents. 5-Thiazolamine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Table 3: Antimicrobial Activity of Representative 5-Thiazolamine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 16 | Escherichia coli | 1.56 - 6.25 | [4] |

| Compound 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | [4] |

| Compound 16 | Bacillus subtilis | 1.56 - 6.25 | [4] |

| Compound 16 | Staphylococcus aureus | 1.56 - 6.25 | [4] |

| Compound 11 | Aspergillus fumigatus | 6.25 - 12.5 | [4] |

| Compound 11 | Candida albicans | 6.25 - 12.5 | [4] |

| 5b | Pseudomonas aeruginosa | 62.5 | [5] |

| 5b | Candida albicans | N/A | [5] |

| 5b | Candida glabrata | N/A | [5] |

Signaling Pathways and Drug Discovery Workflow

PI3K/Akt/mTOR Signaling Pathway

A key mechanism through which many thiazole derivatives exert their anticancer effects is by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 5-thiazolamine derivative.

Drug Discovery Workflow

The development of novel drugs based on the 5-thiazolamine scaffold typically follows a structured workflow, from initial library synthesis to lead optimization and preclinical evaluation.

Caption: A typical drug discovery workflow for 5-thiazolamine-based compounds.

Conclusion

5-Thiazolamine has firmly established itself as a heterocyclic building block of significant value in medicinal chemistry. Its versatile reactivity, coupled with the diverse biological activities of its derivatives, provides a fertile ground for the discovery of novel therapeutic agents. The information presented in this technical guide, from synthetic protocols to biological data and pathway analysis, is intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery through the exploration of this promising scaffold. The continued investigation into the synthesis and biological evaluation of 5-thiazolamine derivatives holds great promise for the development of next-generation medicines to address unmet medical needs.

References

- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. The PI3K/AKT/mTOR interactive pathway [pubmed.ncbi.nlm.nih.gov]

5-Thiazolamine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Among its derivatives, 5-Thiazolamine and its analogs have emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding and potential applications of 5-Thiazolamine in drug discovery, with a focus on its anticancer, antimicrobial, and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Core Applications in Medicinal Chemistry

5-Thiazolamine derivatives have been extensively investigated for a variety of therapeutic applications, owing to their ability to interact with a wide range of biological targets. The versatility of the 5-aminothiazole core allows for structural modifications that can fine-tune the pharmacological properties of the resulting compounds, leading to the development of potent and selective agents.[1][2]

The primary areas of investigation for 5-Thiazolamine derivatives include:

-

Anticancer Agents: A significant body of research has focused on the development of 5-aminothiazole derivatives as anticancer agents.[2][3] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][4] The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5][6]

-

Kinase Inhibitors: The 5-aminothiazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Derivatives of 5-aminothiazole have been shown to inhibit a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and components of the PI3K/Akt/mTOR signaling pathway.[5][7]

-

Antimicrobial Agents: The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 5-Thiazolamine derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[1][8] Modifications to the 5-aminothiazole core have led to the development of compounds with significant potency against both Gram-positive and Gram-negative bacteria.[1]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative 5-Thiazolamine derivatives from various studies. This data highlights the potential of this scaffold in different therapeutic areas.

Table 1: Anticancer Activity of 5-Thiazolamine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5a | A549 (Lung) | 8.02 | [4] |

| HeLa (Cervical) | 6.51 | [4] | |

| MCF-7 (Breast) | 6.84 | [4] | |

| Compound 5f | A549 (Lung) | 2.07 | [4] |

| HeLa (Cervical) | 3.15 | [4] | |

| MCF-7 (Breast) | 4.21 | [4] | |

| Compound 5o | A549 (Lung) | 2.89 | [4] |

| HeLa (Cervical) | 3.98 | [4] | |

| MCF-7 (Breast) | 5.03 | [4] | |

| Compound 5ac | A549 (Lung) | 4.57 | [4] |

| HeLa (Cervical) | 5.41 | [4] | |

| MCF-7 (Breast) | 6.71 | [4] | |

| Compound 5ad | A549 (Lung) | 3.68 | [4] |

| HeLa (Cervical) | 5.07 | [4] | |

| MCF-7 (Breast) | 8.51 | [4] | |

| DDO-5413 | MDA-MB-231 (Breast) | < Dasatinib | [9] |

| MCF-7 (Breast) | < Dasatinib | [9] | |

| 4,5,6,7-tetrahydrobenzo[d]thiazole(26b) | H1299 (Lung) | 4.89 | [3] |

| SHG-44 (Glioma) | 4.03 | [3] |

Table 2: Kinase Inhibitory Activity of 5-Thiazolamine Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| Compound 29 | Aurora A | 79 | [5] |

| Compound 30 | Aurora A | 140 | [5] |

| Compound 33 | CK2 | 400 | [5] |

| Compound 7 | CK2 | 3400 (Ki = 700) | [10] |

| AS-252424 | PI3Kγ | 30 - 33 | [11] |

| PI3Kα | 935 - 940 | [11] | |

| PI3Kβ | 20,000 | [11] | |

| PI3Kδ | 20,000 | [11] | |

| Compound 4v | ROCK II | 20 | [12] |

Table 3: Antimicrobial Activity of 5-Thiazolamine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound with 4-methylpiperidin-1-yl substituent | Pseudomonas aeruginosa | 4 | [8] |

| Arylazo derivative (Compound 6) | E. coli | 12.5 | [1] |

| S. aureus | 6.25 | [1] | |

| A. niger | 12.5 | [1] | |

| A. oryzae | 12.5 | [1] | |

| Arylazo derivative (Compound 7) | E. coli | 6.25 | [1] |

| S. aureus | 3.12 | [1] | |

| A. niger | 6.25 | [1] | |

| A. oryzae | 6.25 | [1] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 5-Thiazolamine derivatives are often mediated by their interaction with specific signaling pathways that are dysregulated in disease.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[7] Several 5-aminothiazole derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling events that promote cancer cell survival.[7][11]

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Antimicrobial Potential of 5-Thiazolamine Derivatives: A Technical Overview for Drug Discovery Professionals

Introduction: The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, represents a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. While research on the parent compound, 5-Thiazolamine, is limited, its derivatives have emerged as a promising class of potent antibacterial and antifungal agents. This technical guide provides an in-depth analysis of the synthesis, antimicrobial properties, and mechanism of action of 5-Thiazolamine derivatives, tailored for researchers and professionals in drug development.

Synthesis of 2-Amino-Thiazole Derivatives

The foundational method for synthesizing the 2-aminothiazole core, a common feature in many active derivatives, is the Hantzsch thiazole synthesis. This reaction typically involves the cyclization of an α-haloketone with a thiourea derivative. Modifications of this method allow for the introduction of various substituents at the C4, C5, and N-positions of the thiazole ring, enabling the exploration of structure-activity relationships.

A general synthetic route to produce 2-amino-4,5-diarylthiazole derivatives begins with a Friedel-Crafts reaction to form a 1,2-diarylethanone. This intermediate is then brominated to yield the corresponding α-bromoketone. Subsequent reaction with thiourea in ethanol leads to the formation of the 2-aminothiazole heterocycle. The amino group can then be further functionalized, for example, through amide bond formation with various acyl chlorides, to generate a library of derivatives.[1]

Caption: Generalized Hantzsch synthesis of 2-amino-thiazole derivatives.

Antibacterial and Antifungal Activity

Derivatives of the 5-thiazolamine scaffold have demonstrated significant activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the thiazole ring.

Antibacterial Properties

Numerous studies have reported the antibacterial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain 2-amino-5-alkylidene-thiazol-4-ones have shown modest to significant activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The potency of these compounds is markedly influenced by the substituents on the thiazol-4-one core.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 2-amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 3.9 | [1] |

| Thiazole-based Schiff bases | Escherichia coli | 14.40 ± 0.04 mm (zone of inhibition) | |

| Thiazole-based Schiff bases | Staphylococcus aureus | 15.00 ± 0.01 mm (zone of inhibition) | |

| Heteroaryl thiazole derivatives | Methicillin-resistant Staphylococcus aureus | 0.23–0.70 | [2] |

| Heteroaryl thiazole derivatives | P. aeruginosa | 0.23–0.70 | [2] |

| Heteroaryl thiazole derivatives | E. coli | 0.23–0.70 | [2] |

Antifungal Properties

Thiazole derivatives have also exhibited potent antifungal activity, particularly against clinically relevant yeasts such as Candida albicans and Cryptococcus neoformans. The mechanism of action for many of these compounds is believed to be similar to that of other azole antifungals, involving the inhibition of ergosterol biosynthesis.[3] For example, a series of novel thiazole-containing triazole antifungals demonstrated potent activity against various pathogenic fungi both in vitro and in vivo.[4]

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Thiazole-1,3,5-triazine derivatives | Candida albicans | < Fluconazole | [5] |

| Thiazole-1,3,5-triazine derivatives | Candida glabrata | < Fluconazole | [5] |

| Aminothiazole derivative (41F5) | Histoplasma capsulatum | IC50 = 0.87 µM | |

| Aminothiazole derivative (41F5) | Cryptococcus neoformans | 1 µM | |

| Trisubstituted 2-aminothiazole derivatives | Candida albicans | 0.008–7.81 | [6] |

| Heteroaryl thiazole derivatives | Various fungi | 0.06–0.47 | [2] |

Mechanism of Action

The primary antifungal mechanism for azole compounds, including thiazole derivatives, is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates. This alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[7]

Caption: Inhibition of ergosterol biosynthesis by thiazole antifungals.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for evaluating the in vitro efficacy of novel antimicrobial compounds. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these tests.[8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][10][11]

-

Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5][11]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[5] This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the standardized microorganism suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).[12]

-

Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[2][12][13][14]

-

Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard.[12]

-

Inoculation of Agar Plate: A sterile cotton swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a confluent lawn of growth.[13]

-

Application of Disks: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[2][12]

-

Incubation: The plate is incubated, typically at 35°C for 18-24 hours.[12]

-

Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured. The susceptibility or resistance of the organism is determined by comparing the zone diameter to established interpretive criteria.[13]

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The 5-thiazolamine scaffold is a fertile ground for the development of novel antibacterial and antifungal agents. The synthetic accessibility of its derivatives allows for extensive structure-activity relationship studies, which have demonstrated that specific substitutions on the thiazole ring can lead to potent and broad-spectrum antimicrobial activity. The primary mechanism of antifungal action, the inhibition of ergosterol biosynthesis, is a well-validated target. For drug development professionals, 5-thiazolamine derivatives represent a promising starting point for lead optimization campaigns aimed at addressing the critical challenge of antimicrobial resistance. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of these compounds to advance them toward clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 4. Synthesis and antifungal activity of novel thiazole-containing triazole antifungals. II. Optically active ER-30346 and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 9. njccwei.com [njccwei.com]

- 10. protocols.io [protocols.io]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. asm.org [asm.org]

- 14. hardydiagnostics.com [hardydiagnostics.com]

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of 5-Thiazolamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] Among these, the 5-aminothiazole scaffold has emerged as a promising structure for the development of novel antioxidant and anti-inflammatory agents.[3][4] This technical guide provides an in-depth overview of the current understanding of the antioxidant and anti-inflammatory properties of 5-thiazolamine and its related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antioxidant Properties of Aminothiazole Derivatives

Aminothiazole derivatives have shown significant potential in mitigating oxidative stress by scavenging free radicals and reducing oxidative damage.[5][6] The antioxidant capacity of these compounds is often attributed to the presence of the amino group and the overall electron-donating nature of the thiazole ring system.[7]

Quantitative Antioxidant Activity

The antioxidant effects of various aminothiazole derivatives have been quantified using several standard in vitro assays. The following table summarizes the available data, providing a comparative look at the efficacy of different substituted compounds.

| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) | Source |

| 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives (6a-j) | DPPH Radical Scavenging | 17.2 - 48.6 | Ascorbic Acid / BHA | - | [4] |

| 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives (6a, 6e) | Superoxide Radical Scavenging | Comparable to standard | - | - | [4] |

| Dendrodoine Analogue (DA) | ABTS Radical Scavenging | 3.07 µM (equivalent to 0.17 µM Trolox) | Trolox | - | [5] |

| Dendrodoine Analogue (DA) | Ferric Reducing Ability | 3.07 µM (equivalent to 110 µM Trolox) | Trolox | - | [5] |

| Dendrodoine Analogue (DA) | Hydroxyl Radical Scavenging | 3.07 µM (84% protection) | - | - | [5] |

| Dendrodoine Analogue (DA) | Nitric Oxide (NO) Radical Scavenging | 3.07 µM (20% scavenging) | - | - | [5] |

| Thiazole-carboxamide derivatives (LMH6) | DPPH Radical Scavenging | 0.185 µM | Trolox | 3.10 µM | [7] |

| Thiazole-carboxamide derivatives (LMH7) | DPPH Radical Scavenging | 0.221 µM | Trolox | 3.10 µM | [7] |

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs (compounds 5 and 7) | DPPH Radical Scavenging | 62% and 61% scavenging at 500 µM | Vitamin C | 90% scavenging at 500 µM | [8] |

| (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs (compounds 8, 10, 13, 14) | ABTS Radical Scavenging | 95-99% inhibition at 100 µM | Trolox | 99% inhibition at 100 µM | [8] |

Key Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which is measured spectrophotometrically.[9][10]

Protocol:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.[7]

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.[11]

-